![molecular formula C17H22N4O2 B1333713 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine CAS No. 354563-89-6](/img/structure/B1333713.png)

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

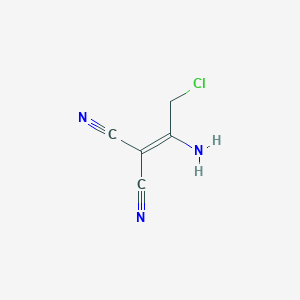

The synthesis of pyrimidine derivatives has been a subject of interest due to their pharmacological properties. In one study, a series of 22 new 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized. These compounds were obtained through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, resulting in the separation of isomers. Two compounds from this series were selected for clinical investigations based on their potent antiemetic activity . Another research effort focused on the synthesis of various heterocycles, including triazines and triazepines, which were derived from the interaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with different reagents.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

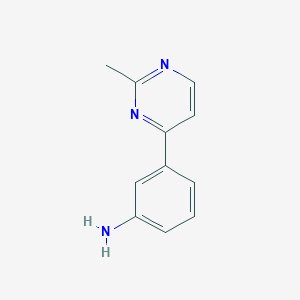

- A study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including variations of pyrimidine derivatives. These new compounds showed potential as cyclooxygenase inhibitors and displayed analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity

- Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Neuroprotective Properties

- Novel 4-arylpyrimidine derivatives with anti-anoxic and anti-lipid peroxidation activities were synthesized and tested, indicating their potential use in cerebral protection (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).

Fungicidal Applications

- A series of novel 1-substituted phenyl(glycosyl)-4-{4-[4,6-dimethoxy)pyrimidin-2-yl] piperazin-1-yl}methyl-1H-1,2,3-triazoles demonstrated moderate but promising fungicidal activities, especially against Physalospora piricola (Ming-zhen et al., 2013).

Pharmaceutical Synthesis

- A study detailed the synthesis of 4,6-Dimethoxy-2-(methylsulfonyl) pyrimidine, an organic chemistry experiment illustrating environment-friendly processes (Ma Hai-rong, 2013).

Optical Applications

- Research on the structural parameters and electronic properties of thiopyrimidine derivatives highlighted their significance in nonlinear optics (NLO) fields, underlining their potential in medical and NLO applications (Hussain et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

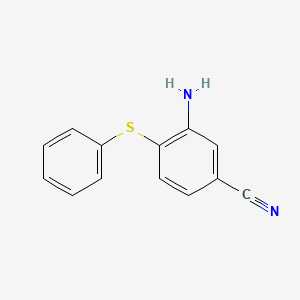

The primary target of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound has been shown to exhibit selective inhibitory activity against AChE, with less effect on butyrylcholinesterase (BuChE) .

Biochemical Pathways

By inhibiting AChE, 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory. The increased acetylcholine levels resulting from AChE inhibition can enhance these cognitive functions .

Pharmacokinetics

The compound’s selective inhibition of ache suggests it may have good bioavailability and reach its target effectively .

Result of Action

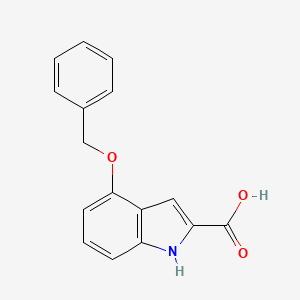

The inhibition of AChE by 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine leads to increased acetylcholine levels, which can enhance cognitive functions such as learning and memory . This makes the compound a potential candidate for the treatment of cognitive disorders like Alzheimer’s disease .

Propriétés

IUPAC Name |

4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJADJLMAYMTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |

CAS RN |

354563-89-6 |

Source

|

| Record name | 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.